Asoprisnil (full chemical name: (4-[(11β,17β)-17-Methoxy-17-(methoxymethyl)-3-oxoestra-4,9-dien-11-yl]benzaldehyde oxime) [] is a synthetic, steroidal compound classified as a selective progesterone receptor modulator (SPRM). [, , , ] This classification signifies its ability to bind to progesterone receptors and exert both agonist and antagonist effects, depending on the target tissue. [] This tissue selectivity differentiates asoprisnil from traditional progesterone agonists and antagonists, making it a subject of significant interest in scientific research, particularly in the fields of gynecology and reproductive medicine. [, ]
Asoprisnil, also known by its developmental code J867, is classified as a selective progesterone receptor modulator. It is the first compound in this class, designed to selectively modulate the activity of progesterone receptors in various tissues without the full agonistic effects associated with traditional progestins. This selectivity allows it to exert different effects depending on the tissue type, making it a promising candidate for treating conditions like uterine fibroids and heavy menstrual bleeding .
The synthesis of Asoprisnil involves complex organic chemistry techniques. While specific proprietary methods are not publicly detailed, it is known that Asoprisnil is synthesized through a series of chemical reactions that include the introduction of a 11β-benzaldoxime substituent. This modification is crucial for its selective activity at the progesterone receptor. The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high purity and yield of the final product .
Asoprisnil's molecular structure is characterized by its unique 11β-benzaldoxime substitution which distinguishes it from other SPRMs. The compound's structure allows it to bind selectively to progesterone receptors, where it can act as either an agonist or antagonist depending on the target tissue. The molecular formula for Asoprisnil is C20H24N2O2, with a molecular weight of approximately 324.42 g/mol. Its structural features enable it to exhibit both agonistic and antagonistic properties at different receptor isoforms (PR-A and PR-B) .
Asoprisnil undergoes various chemical reactions when interacting with biological systems. Primarily, it binds to progesterone receptors leading to conformational changes that activate or inhibit gene transcription. This modulation influences various downstream signaling pathways related to cell proliferation and differentiation. In vitro studies have demonstrated that Asoprisnil can inhibit the proliferation of leiomyoma cells while sparing normal myometrial cells from similar effects . Additionally, Asoprisnil has been shown to affect collagen synthesis in cultured leiomyoma cells by regulating extracellular matrix remodeling enzymes .
The mechanism of action of Asoprisnil is primarily mediated through its interaction with progesterone receptors. Upon binding, Asoprisnil induces a conformational change in the receptor that promotes dimerization and subsequent binding to progesterone response elements in target gene promoters. This interaction recruits co-regulators that can either enhance or suppress transcriptional activity based on the tissue context. For example, in endometrial tissue, Asoprisnil acts as an antagonist, inhibiting proliferation while promoting apoptosis in leiomyoma cells . Its selective action minimizes side effects associated with traditional progestins, such as increased breast tissue proliferation .
Asoprisnil exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Asoprisnil has significant potential applications in clinical settings:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3